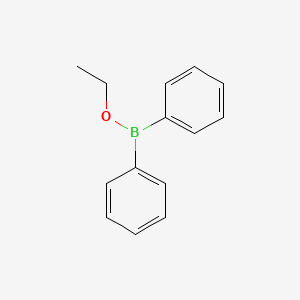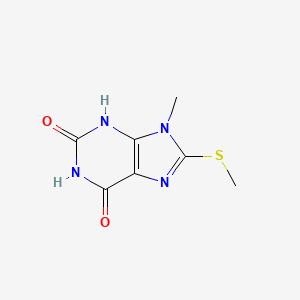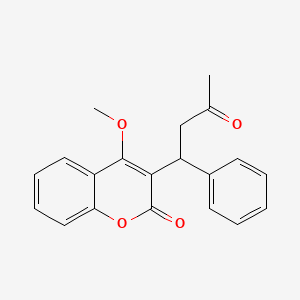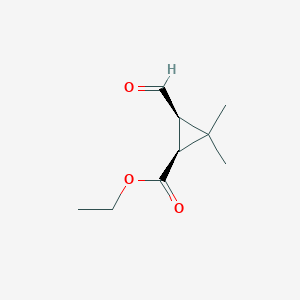
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol is a complex organic compound with the molecular formula C8H8Br3NO. This compound is known for its unique structure, which includes both bromine and amino groups, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle bromine safely. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: The amino and bromine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated aniline derivatives .
Applications De Recherche Scientifique
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2,6-dibromotoluene: Similar in structure but lacks the dimethylamino group.
3,5-Dibromo-4-methylaniline: Another brominated aniline derivative with different substitution patterns.
Uniqueness
4-Amino-3,5-dibromo-alpha-((dimethylamino)methyl)benzenemethanol is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic applications .
Propriétés
Numéro CAS |
38339-28-5 |
|---|---|
Formule moléculaire |
C10H14Br2N2O |
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
1-(4-amino-3,5-dibromophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14Br2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
Clé InChI |
VHYSJZPQAMZRNX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)




![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)


![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
methanone](/img/structure/B14665175.png)



